(E)-3-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
A series of similar compounds were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The structure of these compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .
Chemical Reactions Analysis
The compounds were synthesized via an aldol condensation reaction of substituted benzaldehydes and acetone in alkaline ethanolic solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various spectroscopic techniques. For example, FT-IR can be used to identify functional groups, while 1H and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .
Scientific Research Applications
Photodynamic Therapy Applications
A study described the synthesis and characterization of new compounds with significant potential in photodynamic therapy, showcasing their utility as photosensitizers due to their excellent fluorescence properties and high singlet oxygen quantum yield. These compounds, including variations of benzothiazole derivatives, demonstrate remarkable potential in cancer treatment applications through Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis Methodologies
Advancements in synthesis methodologies for benzothiazole derivatives have been highlighted, with one study showcasing a more efficient, cleaner, and faster method for creating these compounds through microwave irradiation. This innovation provides a significant improvement over traditional thermal heating methods, offering a solvent-free medium for the synthesis (Saeed, 2009).
Antifungal and Antimicrobial Activities
Research on the synthesis of benzothiazole derivatives has also uncovered their potential as antifungal agents. A study synthesized new compounds that exhibited promising antifungal activities, pointing towards their application in combating fungal infections (Narayana et al., 2004).
Anticancer Properties
Several studies have focused on the design, synthesis, and evaluation of benzothiazole derivatives for their anticancer properties. One such study synthesized a series of compounds tested against various cancer cell lines, with some derivatives showing higher anticancer activities than the reference drugs. This research highlights the potential of these compounds in cancer therapy, demonstrating moderate to excellent anticancer activity (Ravinaik et al., 2021).
Mechanism of Action
Future Directions
Thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on modifying thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Properties
IUPAC Name |
3-bromo-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-10-7-8-14-15(11(10)2)20(3)17(22-14)19-16(21)12-5-4-6-13(18)9-12/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJSBMVKIJBRKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC(=CC=C3)Br)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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